molecular formula C11H16BrClN2 B1519698 1-(4-Bromobenzyl)piperazine hydrochloride CAS No. 510725-48-1

1-(4-Bromobenzyl)piperazine hydrochloride

Cat. No. B1519698
CAS RN: 510725-48-1
M. Wt: 291.61 g/mol
InChI Key: GBFYODBHQSMYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzyl)piperazine Hydrochloride is a chemical compound useful in the synthesis of large bifunctional heterocycles used in targeted degradation of rapidly accelerated fibrosarcoma polypeptides .


Synthesis Analysis

The synthesis of 1-(4-Bromobenzyl)piperazine Hydrochloride involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .


Molecular Structure Analysis

The molecular structure of 1-(4-Bromobenzyl)piperazine Hydrochloride is represented by the linear formula: C11 H15 Br N2 . Cl H. The Inchi Code for the compound is 1S/C11H15BrN2.ClH/c12-11-3-1-10 (2-4-11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Bromobenzyl)piperazine Hydrochloride include a molecular weight of 291.62 .

Scientific Research Applications

Synthesis of Novel Organic Compounds

1-(4-Bromobenzyl)piperazine hydrochloride serves as a versatile intermediate in the synthesis of a wide range of novel organic compounds. These include amides, sulphonamides, azetidinones, and imidazolinones . The ability to act as a building block for such diverse chemical structures makes it invaluable in drug discovery and development.

Antitumor Applications

Compounds derived from 1-(4-Bromobenzyl)piperazine hydrochloride have been explored for their potential antitumor properties. Research indicates that some of these derivatives can inhibit the growth of cancer cells, making them candidates for further investigation as chemotherapeutic agents .

Antifungal Agents

The structural versatility of 1-(4-Bromobenzyl)piperazine hydrochloride allows for the creation of compounds with antifungal activity. These compounds can target a variety of fungal species, offering a pathway to new treatments for fungal infections .

Antidepressant Properties

Derivatives of 1-(4-Bromobenzyl)piperazine hydrochloride have been studied for their antidepressant effects. By modifying the chemical structure, researchers aim to develop new antidepressants that may have fewer side effects or be more effective than current medications .

Antiviral Research

In the field of antiviral research, 1-(4-Bromobenzyl)piperazine hydrochloride derivatives are being tested against various viral infections. The goal is to discover new antiviral drugs that can combat resistant strains or emerging viruses .

Chemical Synthesis and Chromatography

The compound is used in chemical synthesis and chromatography as part of the process to create and analyze other chemical compounds. Its properties make it suitable for use in complex chemical reactions and as a standard in chromatographic analysis .

Material Science Research

In material science, 1-(4-Bromobenzyl)piperazine hydrochloride is utilized to synthesize materials with specific properties. Researchers can modify the compound to alter the physical and chemical characteristics of new materials .

Analytical Chemistry Applications

Finally, in analytical chemistry, 1-(4-Bromobenzyl)piperazine hydrochloride is used to develop analytical methods. It can serve as a reagent or a reference compound in the qualitative and quantitative analysis of chemical substances .

Safety and Hazards

The safety information for 1-(4-Bromobenzyl)piperazine Hydrochloride indicates that it should be avoided in contact with skin and eyes. Formation of dust and aerosols should also be avoided .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2.ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFYODBHQSMYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656849
Record name 1-[(4-Bromophenyl)methyl]piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)piperazine hydrochloride

CAS RN

510725-48-1
Record name 1-[(4-Bromophenyl)methyl]piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromobenzyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Bromobenzyl)piperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Bromobenzyl)piperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Bromobenzyl)piperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Bromobenzyl)piperazine hydrochloride
Reactant of Route 6
1-(4-Bromobenzyl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.